molecular formula C17H20N4O B12883521 Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- CAS No. 821784-81-0

Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-

Cat. No.: B12883521
CAS No.: 821784-81-0
M. Wt: 296.37 g/mol
InChI Key: LMVDLAKTHWHLGE-UHFFFAOYSA-N
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Description

3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Pyrrolidine Derivative: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Amination of Pyridine: The pyridine ring is functionalized with an amino group through nucleophilic substitution reactions.

    Coupling Reaction: The pyrrolidine derivative is coupled with the aminopyridine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate specific reaction steps, and purification techniques like crystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.

    Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrrolidin-2-ylmethyl)pyridine: Similar structure but lacks the benzamide group.

    3-(Aminomethyl)pyridine: Similar structure but lacks the pyrrolidine ring.

    Benzamide Derivatives: Compounds with similar benzamide groups but different substituents on the aromatic ring.

Uniqueness

3-(5-((Pyrrolidin-2-ylmethyl)amino)pyridin-3-yl)benzamide is unique due to its combination of a pyrrolidine ring, a pyridine ring, and a benzamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- (commonly referred to as compound 1) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The structure of compound 1 consists of a benzamide group linked to a pyridine ring and a pyrrolidine moiety. The synthesis typically involves multiple steps:

  • Formation of Pyrrolidine Derivative : A cyclization reaction using appropriate precursors.
  • Amination of Pyridine : Functionalization through nucleophilic substitution.
  • Coupling Reaction : Coupling the pyrrolidine derivative with the aminopyridine using reagents like EDCI and HOBt.

This unique structure contributes to its distinct biological properties and potential therapeutic applications.

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating signaling pathways involved in disease processes. For instance, it has been studied for its potential anti-inflammatory and anticancer effects .

Neuroleptic Activity

Research has shown that benzamide derivatives exhibit neuroleptic activity, particularly in the context of psychotic disorders. For example, related compounds have demonstrated significant efficacy in inhibiting apomorphine-induced stereotyped behavior in animal models. Compound 55 from a related series was found to be significantly more potent than traditional neuroleptics like haloperidol, suggesting that derivatives of compound 1 could also possess similar or enhanced neuroleptic properties .

Enzyme Inhibition

Recent studies have focused on the inhibitory effects of benzamide derivatives on key enzymes associated with neurodegenerative diseases. For instance, compounds similar to compound 1 have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), both critical targets in Alzheimer's disease treatment. Some derivatives showed IC50 values in the nanomolar range against these enzymes, indicating strong inhibitory activity .

Study on Multi-Targeted Compounds

A recent study synthesized several new benzamide derivatives aimed at multi-targeting enzyme inhibition for Alzheimer's disease. The most active compound exhibited an IC50 against AChE comparable to established drugs like donepezil. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological activity .

Larvicidal and Fungicidal Activities

Another study evaluated the larvicidal and fungicidal activities of benzamide derivatives, finding that certain compounds exhibited high efficacy against mosquito larvae and fungal pathogens. These findings suggest that the biological applications of compound 1 extend beyond neuropharmacology into agricultural and environmental health .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound 1Benzamide + Pyridine + PyrrolidinePotential neuroleptic, AChE/BACE1 inhibitor
Compound 55Benzyl-3-aminopyrrolidineHighly potent neuroleptic
Compound XIPositively charged pyridinePotent AChE/BACE1 inhibitor

Properties

CAS No.

821784-81-0

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

3-[5-(pyrrolidin-2-ylmethylamino)pyridin-3-yl]benzamide

InChI

InChI=1S/C17H20N4O/c18-17(22)13-4-1-3-12(7-13)14-8-16(10-19-9-14)21-11-15-5-2-6-20-15/h1,3-4,7-10,15,20-21H,2,5-6,11H2,(H2,18,22)

InChI Key

LMVDLAKTHWHLGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N

Origin of Product

United States

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